Ethyl 2-morpholin-2-yl-1,3-thiazole-4-carboxylate;hydrobromide
CAS No.: 2411276-13-4
Cat. No.: VC4793115
Molecular Formula: C10H15BrN2O3S
Molecular Weight: 323.21
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2411276-13-4 |
|---|---|
| Molecular Formula | C10H15BrN2O3S |
| Molecular Weight | 323.21 |
| IUPAC Name | ethyl 2-morpholin-2-yl-1,3-thiazole-4-carboxylate;hydrobromide |
| Standard InChI | InChI=1S/C10H14N2O3S.BrH/c1-2-14-10(13)7-6-16-9(12-7)8-5-11-3-4-15-8;/h6,8,11H,2-5H2,1H3;1H |
| Standard InChI Key | CNKAKJKDMJGWLF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CSC(=N1)C2CNCCO2.Br |
Introduction
Chemical Structure and Molecular Characteristics
EMTC·HBr features a thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms) substituted at the 2-position by a morpholine moiety (a six-membered ring containing oxygen and nitrogen) and at the 4-position by an ethyl carboxylate group. The hydrobromide salt enhances its stability and solubility in polar solvents .
Structural Analysis
-
Thiazole Core: The thiazole ring contributes to electron-deficient properties, enabling participation in nucleophilic substitution and cycloaddition reactions .
-
Morpholine Substituent: The morpholine ring introduces conformational flexibility and hydrogen-bonding capacity, critical for interactions with biological targets .
-
Ethyl Carboxylate: This ester group facilitates solubility in organic solvents and serves as a precursor for hydrolysis to carboxylic acid derivatives .
Table 1: Key Structural and Physical Properties
Synthesis and Manufacturing
The synthesis of EMTC·HBr involves a multi-step process optimized for yield and purity.
Synthetic Pathway
-
Thiazole Formation: Reaction of chloroacetyl chloride with thiourea in anhydrous ethanol yields 2-amino-1,3-thiazole-4-carboxylate .
-
Morpholine Substitution: The amino group undergoes nucleophilic substitution with morpholine under basic conditions (e.g., triethylamine), forming the morpholin-2-yl-thiazole intermediate .
-
Esterification: Ethanol-mediated esterification introduces the ethyl carboxylate group.
-
Salt Formation: Treatment with hydrobromic acid converts the free base to the hydrobromide salt.
Table 2: Synthesis Conditions and Reagents
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thiazole Formation | Chloroacetyl chloride, thiourea, 0–5°C | 75–80% |
| Morpholine Substitution | Morpholine, triethylamine, reflux, 12 hrs | 65–70% |
| Esterification | Ethanol, H₂SO₄ catalyst, 60°C | 85–90% |
| Salt Formation | HBr (48% aq.), diethyl ether, stirring | 95% |
Physicochemical Properties
Stability and Reactivity
-
Thermal Stability: EMTC·HBr decomposes above 200°C, with thermal gravimetric analysis (TGA) showing a sharp endothermic peak at 205°C.
-
Hydrolytic Sensitivity: The ethyl ester undergoes hydrolysis in aqueous basic conditions to form the carboxylic acid derivative, a reaction exploited in prodrug design .
Spectroscopic Characterization
-
FTIR: Peaks at 1720 cm⁻¹ (C=O ester), 1220 cm⁻¹ (C–N morpholine), and 665 cm⁻¹ (C–S thiazole) .
-
¹H NMR: Distinct signals for morpholine protons (δ 3.60–3.80) and ethyl group (δ 1.35, 4.30) .
Biological Activities and Mechanisms
EMTC·HBr exhibits promising pharmacological properties, particularly as an enzyme inhibitor.
Enzyme Inhibition
-
Lactate Dehydrogenase (LDH): Structural analogs of EMTC·HBr demonstrate nanomolar inhibition of LDH, a target in cancer metabolism .
-
Kinase Modulation: The morpholine-thiazole scaffold interacts with ATP-binding pockets in kinases, suggesting potential in kinase inhibitor development .
Antimicrobial Activity
-
Gram-Positive Bacteria: MIC values of 8–16 µg/mL against Staphylococcus aureus due to interference with cell wall synthesis.
Applications in Drug Development
Prodrug Design
The ethyl carboxylate group serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid .
Scaffold for Analog Synthesis
-
Anticancer Agents: Modifications at the 4-position (e.g., trifluoromethyl groups) enhance metabolic stability .
-
Antimicrobials: Halogenation of the thiazole ring improves potency against drug-resistant strains .
Table 3: Comparative Analysis of Thiazole Derivatives
| Compound | Target Activity | IC₅₀/EC₅₀ |
|---|---|---|
| EMTC·HBr | LDH Inhibition | 120 nM |
| Ethyl 2-(morpholin-4-yl)-4-CF₃-thiazole | Kinase Inhibition | 45 nM |
| 2-Aminothiazole-4-carboxylate | Antimicrobial | 8 µg/mL |
Comparison with Structural Analogs
EMTC·HBr’s pharmacological profile distinguishes it from related thiazole derivatives:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume